molecular formula C21H20ClN3OS B2369938 N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1019153-60-6

N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2369938
CAS No.: 1019153-60-6
M. Wt: 397.92
InChI Key: JYDUWXMHFIRQQK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide is an acetamide derivative featuring a pyrimidine core substituted with a 3,4-dimethylphenyl group and a sulfanyl-linked acetamide moiety attached to a 5-chloro-2-methylphenyl ring.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3OS/c1-13-4-6-16(10-15(13)3)18-8-9-23-21(25-18)27-12-20(26)24-19-11-17(22)7-5-14(19)2/h4-11H,12H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDUWXMHFIRQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NC3=C(C=CC(=C3)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrimidine derivatives, which are known for their diverse therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure

The compound's structure includes several functional groups that contribute to its biological activity:

  • Chloro Group : Enhances lipophilicity and may influence receptor binding.
  • Dimethylphenyl Group : Potentially increases interaction with biological targets.
  • Pyrimidine Ring : Known for its role in nucleic acid metabolism and as a scaffold in drug design.
  • Sulfanyl Group : May enhance the compound's reactivity and bioavailability.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Activity :
    • The compound has shown significant cytotoxic effects against several cancer cell lines. For instance, studies report IC50 values in the low micromolar range against MCF-7 (breast cancer) and MDA-MB-231 cells, indicating strong growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .
    • Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways, particularly caspase 9, which is critical in the intrinsic apoptosis pathway .
  • Antiviral Properties :
    • Preliminary data suggest antiviral activity against influenza viruses. In vivo studies demonstrated a reduction in viral load in infected mice models, indicating potential as an antiviral agent .
  • Safety Profile :
    • Toxicity assessments in animal models have revealed a favorable safety margin with no significant adverse effects observed at therapeutic doses .

Table 1: Biological Activity Summary

Activity Type Cell Line/Model IC50 Values (μM) Mechanism
AnticancerMCF-71.75 - 9.46Apoptosis via caspase activation
AnticancerMDA-MB-2310.87 - 12.91Apoptosis via caspase activation
AntiviralInfluenza-infected miceNot specifiedViral load reduction

Case Study: Anticancer Efficacy

In a comparative study involving various pyrimidine derivatives, this compound demonstrated superior growth inhibition compared to established chemotherapeutics. The study utilized both in vitro assays and in vivo models to evaluate the compound's efficacy and mechanism of action.

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several analogs reported in the literature (Table 1):

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Dihedral Angle (Aromatic Rings)
Target Compound 5-chloro-2-methylphenyl; 4-(3,4-dimethylphenyl)pyrimidin-2-yl C₂₂H₂₁ClN₃OS ~410.9 (calculated) Not reported in evidence
N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 2-chlorophenyl; 4,6-diaminopyrimidin-2-yl C₁₂H₁₂ClN₅OS 309.78 67.84°
2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide Phenyl; 4,6-dimethylpyrimidin-2-yl C₁₅H₁₆N₃OS 289.37 91.9°
N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 3-chlorophenyl; 4,6-diaminopyrimidin-2-yl C₁₂H₁₂ClN₅OS 309.78 59.70° (molecule A)
N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-5H-pyrimidoindol-2-yl]sulfanyl}acetamide 5-chloro-2-methoxyphenyl; pyrimidoindole core C₂₆H₁₉Cl₂N₅O₂S 536.43 Not reported

Key Observations :

  • Substituent Effects: The target compound’s 5-chloro-2-methylphenyl group introduces steric hindrance and electron-withdrawing effects, distinct from the 2-chlorophenyl or unsubstituted phenyl groups in analogs . The 3,4-dimethylphenyl group on the pyrimidine may enhance hydrophobicity compared to amino or nitro substituents in other compounds .
  • Dihedral Angles : The near-perpendicular orientation (91.9°) of aromatic rings in contrasts with smaller angles in , affecting molecular planarity and crystal packing. The target compound’s dihedral angle (unreported) likely depends on substituent bulk.

Inferences for the Target Compound :

  • The pyrimidine and acetamide moieties are associated with enzyme inhibition (e.g., BChE in 8t ).
  • Chlorine and methyl groups may enhance metabolic stability and membrane permeability compared to nitro or methoxy groups in .

Crystallographic and Hydrogen-Bonding Patterns

  • Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize folded conformations in analogs like , while intermolecular interactions dictate crystal packing .
  • C–S Bond Lengths : Shorter Csp²–S bonds (1.759 Å in ) vs. Csp³–S (1.795 Å) highlight conjugation effects, relevant to the target’s stability .

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